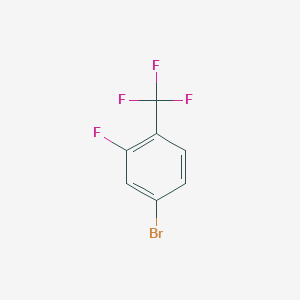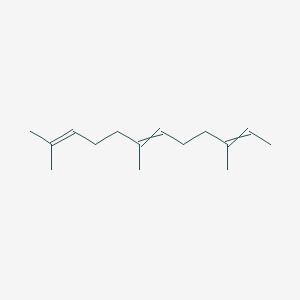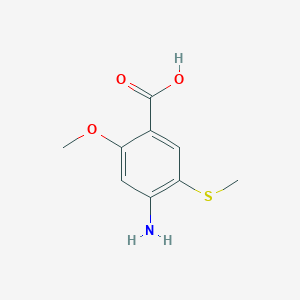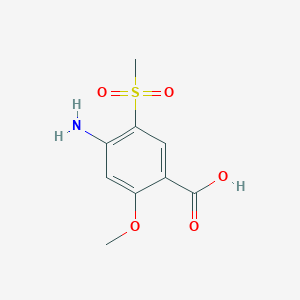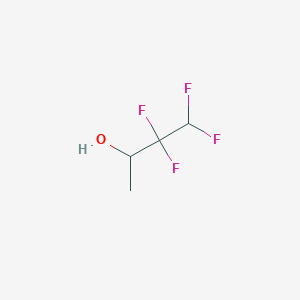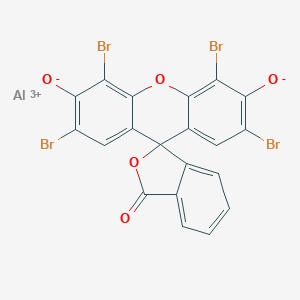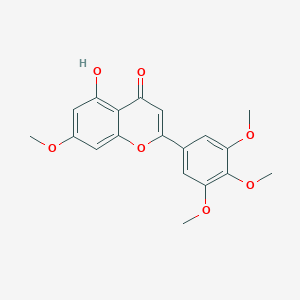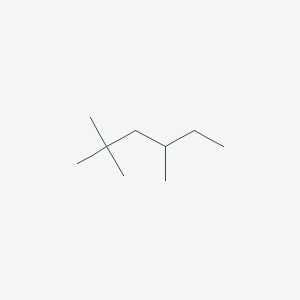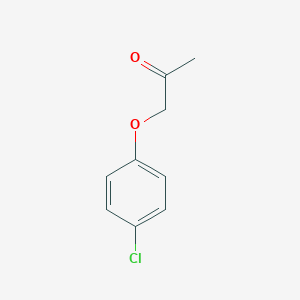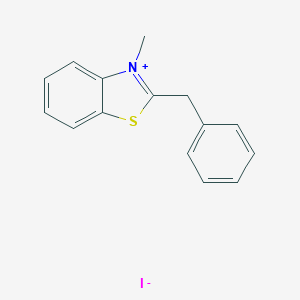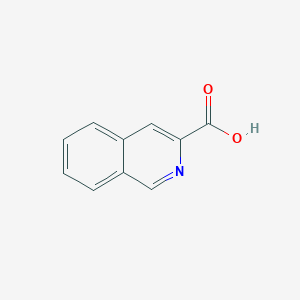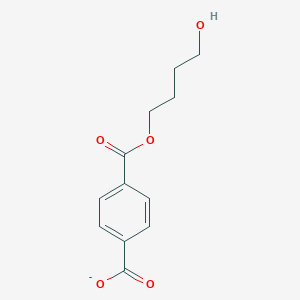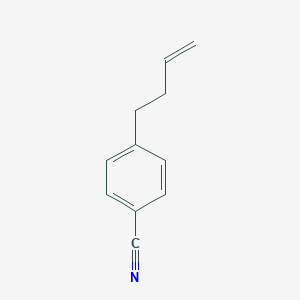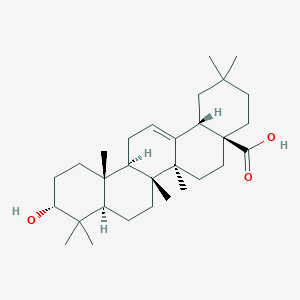
3-Epioleanolic acid
概要
説明
3-エピオレオアノール酸は、自然界に存在する五環性トリテルペノイドです。オレアノール酸と構造的に関連しており、さまざまな植物に見られます。この化合物は、その多様な生物活性と潜在的な治療用途で知られています。
2. 製法
合成経路と反応条件: 3-エピオレオアノール酸の合成は、通常、オレアノール酸の酸化を伴います。このプロセスには、クロム酸または過マンガン酸カリウムなどの酸化剤を使用し、制御された条件下でC-3位で望ましいエピマー化を達成することが含まれます。
工業的製造方法: 3-エピオレオアノール酸の工業的製造は、多くの場合、植物源からの抽出と、真空液体クロマトグラフィーやカラムクロマトグラフィーなどの技術を使用した精製を含みます。 粗抽出物は調製され、化合物は沈殿および結晶化法によって単離されます .
作用機序
3-エピオレオアノール酸の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。
抗炎症作用: 炎症性サイトカインとメディエーターの産生を阻害します。
肝保護作用: 肝細胞の抗酸化防御システムを強化します。
類似の化合物:
オレアノール酸: 類似の生物活性を持つ、密接に関連するトリテルペノイド。
ベチュリン酸: 抗腫瘍作用を持つ、別の五環性トリテルペノイド。
ウルソール酸: 抗炎症作用と抗癌作用で知られています。
3-エピオレオアノール酸の独自性: 3-エピオレオアノール酸は、C-3位での特定のエピマー化によって独自であり、その類似体と比較して異なる生物活性を付与します。 その独特の構造により、分子標的との特異的な相互作用が可能になり、治療研究にとって貴重な化合物となっています .
生化学分析
Biochemical Properties
These are terpene molecules containing six isoprene units . It has been reported to have many pharmacological actions such as anti-hypertension, anti-hyperlipidemia, and liver protection
Cellular Effects
The cellular effects of 3-Epioleanolic acid are primarily related to its anti-inflammatory activity . It has been demonstrated to have potential therapeutic effects on different diseases and their symptoms
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-defined. It is known to be a triterpenoid, a class of terpene molecules containing six isoprene units
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Epioleanolic acid typically involves the oxidation of oleanolic acid. The process includes the use of oxidizing agents such as chromium trioxide or potassium permanganate under controlled conditions to achieve the desired epimerization at the C-3 position.
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources followed by purification using techniques such as vacuum liquid chromatography and column chromatography. The crude extracts are prepared, and the compound is isolated through precipitation and crystallization methods .
化学反応の分析
反応の種類: 3-エピオレオアノール酸は、次のようなさまざまな化学反応を起こします。
酸化: さまざまな誘導体を形成するために酸化できます。
還元: 還元反応により、オレアノール酸に戻すことができます。
置換: ヒドロキシル基で置換反応を起こすことができます。
一般的な試薬と条件:
酸化剤: クロム酸、過マンガン酸カリウム。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
溶媒: メタノール、エタノール、ジクロロメタン。
生成される主な生成物:
酸化生成物: さまざまな酸化誘導体。
還元生成物: オレアノール酸。
置換生成物: ヒドロキシル基で置換された誘導体。
4. 科学研究における用途
3-エピオレオアノール酸は、幅広い科学研究用途があります。
化学: 他のトリテルペノイド誘導体を合成するための前駆体として使用されます。
生物学: 植物代謝および防御機構における役割について研究されています。
医学: 抗炎症作用、肝保護作用、抗腫瘍作用について研究されています.
産業: 天然物ベースの医薬品や化粧品の開発に利用されています。
科学的研究の応用
3-Epioleanolic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other triterpenoid derivatives.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Investigated for its anti-inflammatory, hepatoprotective, and antitumor properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
類似化合物との比較
Oleanolic Acid: A closely related triterpenoid with similar biological activities.
Betulinic Acid: Another pentacyclic triterpenoid with antitumor properties.
Ursolic Acid: Known for its anti-inflammatory and anticancer effects.
Uniqueness of 3-Epioleanolic Acid: this compound is unique due to its specific epimerization at the C-3 position, which imparts distinct biological activities compared to its analogs. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for therapeutic research .
特性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-KDQGZELNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316135 | |
| Record name | epi-Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
25499-90-5 | |
| Record name | epi-Oleanolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | epi-Oleanolic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 - 299 °C | |
| Record name | 3-Epioleanolic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known natural sources of 3-epioleanolic acid?
A1: this compound has been isolated from various plant sources. This includes the root bark of Gardenia jovis-tonantis [], the whole plant of Boschniakia rossica [, ], the aerial parts of Verbena officinalis [], and the flowers of Wedelia trilobata [].
Q2: What are the reported biological activities of this compound?
A2: this compound, along with other isolated compounds, has been reported to possess anti-inflammatory activity. This was demonstrated in a study using the carrageenan paw oedema model with chloroform extracts of Verbena officinalis []. Additionally, a study suggested that this compound, isolated from Gardeniae fructus, might play a role in inducing glucagon-like peptide-1 (GLP-1) secretion, potentially contributing to anti-obesity effects [].
Q3: Are there any studies investigating the structure-activity relationship (SAR) of this compound?
A3: While the provided research papers do not delve into specific SAR studies for this compound, one study utilized molecular docking to predict its interaction with the GLP-1 receptor. It was suggested that this compound binds to the active form of the receptor at specific residues crucial for receptor activation []. This information could be a starting point for further SAR investigations.
Q4: What analytical techniques are commonly employed to identify and characterize this compound?
A4: Several studies utilized a combination of techniques to isolate and identify this compound. These methods include extraction with solvents, chromatographic separation (such as TLC), and spectroscopic analyses. The spectroscopic techniques mentioned include infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


